molecular formula C7H12O2 B13614070 3-Propoxycyclobutan-1-one

3-Propoxycyclobutan-1-one

Cat. No.: B13614070
M. Wt: 128.17 g/mol
InChI Key: JMIQNNOYCJIKOD-UHFFFAOYSA-N
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Description

3-Propoxycyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a propoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxycyclobutan-1-one typically involves the cyclization of suitable precursors. One common method involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This intermediate is then converted into a carboxylic acid silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with propyl alcohol to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as nucleophilic substitution, hydrolysis, and bromination, followed by purification techniques like distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Propoxycyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

3-Propoxycyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Propoxycyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties.

Comparison with Similar Compounds

Uniqueness: 3-Propoxycyclobutan-1-one is unique due to the presence of both a propoxy group and a ketone functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and industrial applications.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-propoxycyclobutan-1-one

InChI

InChI=1S/C7H12O2/c1-2-3-9-7-4-6(8)5-7/h7H,2-5H2,1H3

InChI Key

JMIQNNOYCJIKOD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CC(=O)C1

Origin of Product

United States

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